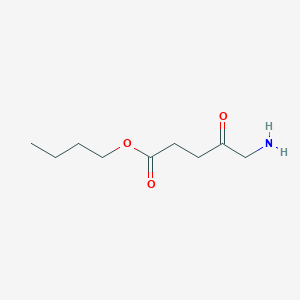
Pentanoic acid, 5-amino-4-oxo-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-amino-4-oxo-, butyl ester typically involves the esterification of 5-amino-4-oxopentanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
5-amino-4-oxopentanoic acid+butanolacid catalystbutyl 5-amino-4-oxopentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 5-amino-4-oxo-, butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of butyl 5-nitro-4-oxopentanoate.
Reduction: Formation of butyl 5-amino-4-hydroxypentanoate.
Substitution: Formation of butyl 5-amino-4-oxopentanoate derivatives with various substituents.
Applications De Recherche Scientifique
Pentanoic acid, 5-amino-4-oxo-, butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of pentanoic acid, 5-amino-4-oxo-, butyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. The ester group can undergo hydrolysis to release the active 5-amino-4-oxopentanoic acid, which can then interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 4-oxo-, butyl ester: Similar structure but lacks the amino group.
Pentanoic acid, 5-amino-4-oxo-, propyl ester: Similar structure but with a propyl ester group instead of a butyl ester group.
Pentanoic acid, 5-oxo-, ethyl ester: Similar structure but lacks the amino group and has an ethyl ester group.
Uniqueness
Pentanoic acid, 5-amino-4-oxo-, butyl ester is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. Additionally, the butyl ester group provides specific physicochemical properties that can be advantageous in various applications.
Propriétés
Numéro CAS |
186410-01-5 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
butyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3/c1-2-3-6-13-9(12)5-4-8(11)7-10/h2-7,10H2,1H3 |
Clé InChI |
XTLFWLBUAMNLGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
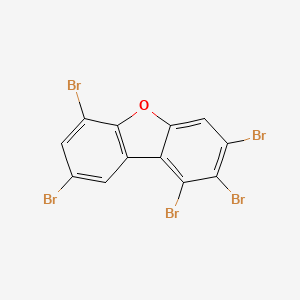
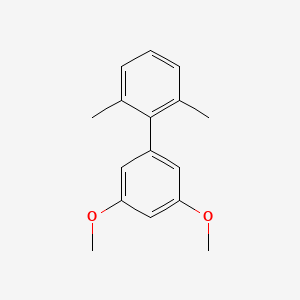
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
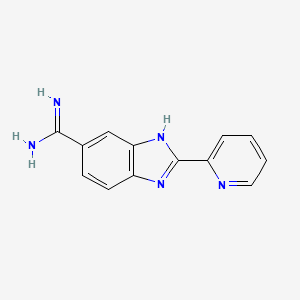
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

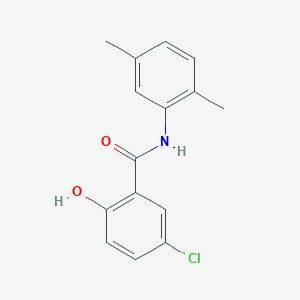
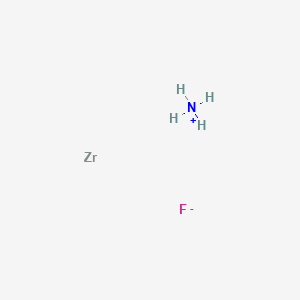
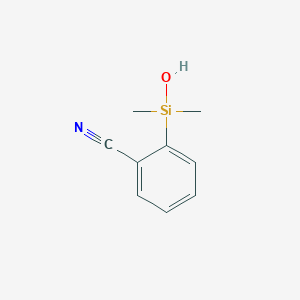
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
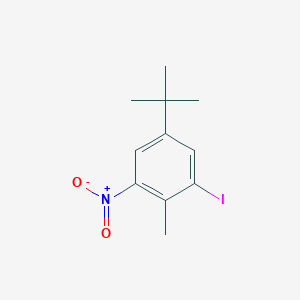
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)
